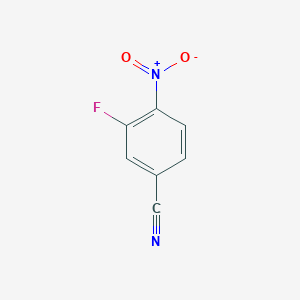

3-Fluoro-4-nitrobenzonitrile

Overview

Description

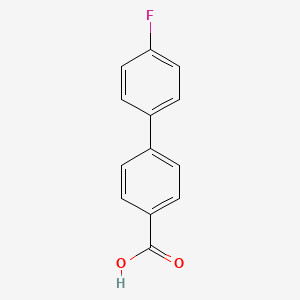

3-Fluoro-4-nitrobenzonitrile is a chemical compound that is part of a broader class of organic molecules which contain both a nitro group and a nitrile group attached to a benzene ring. This compound is structurally related to other fluorinated benzonitriles and nitrobenzonitriles, which are often used as intermediates in the synthesis of more complex molecules, including polymers, pharmaceuticals, and agrochemicals .

Synthesis Analysis

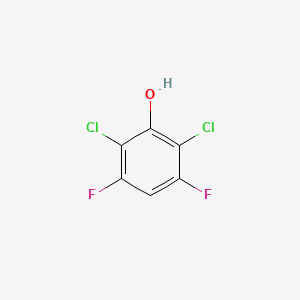

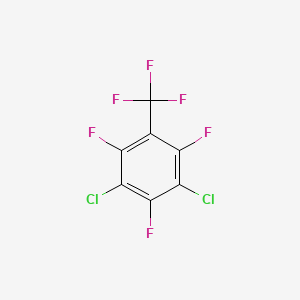

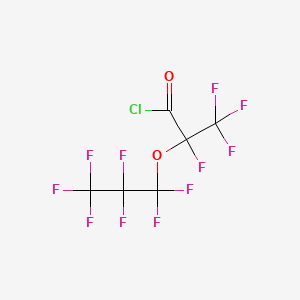

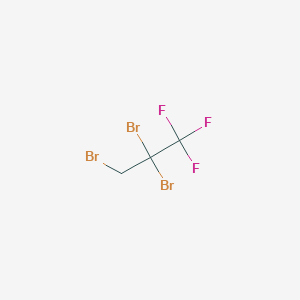

The synthesis of related fluorinated benzonitriles typically involves halogen exchange reactions, aromatic nucleophilic substitution, or stepwise functional group transformations. For instance, 3,4-difluorobenzonitrile can be synthesized from 3,4-dichlorobenzonitrile using potassium fluoride and tetraphenylphosphonium bromide in a halogen exchange reaction . Similarly, 3-fluoro-4-nitrophenol, a closely related compound, is synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation processes . These methods highlight the versatility of fluorinated nitrobenzonitriles in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzonitriles, including 3-fluoro-4-nitrobenzonitrile, is characterized by the presence of electron-withdrawing groups that can significantly affect the geometry and electronic distribution of the benzene ring. Rotational spectroscopy studies have provided insights into the structural parameters of similar compounds, such as 2- and 3-nitrobenzonitrile, revealing the impact of substituent position on the phenyl ring . These structural analyses are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

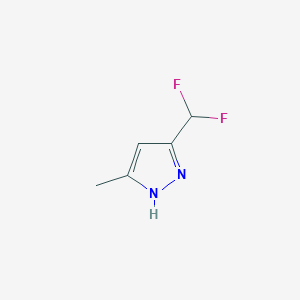

Fluorinated nitrobenzonitriles undergo various chemical reactions, often serving as intermediates for the synthesis of heterocyclic compounds and polymers. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar functional groups, is used to prepare diverse heterocyclic scaffolds, including benzimidazoles and quinoxalinones, through solid-phase synthesis . The reactivity of these compounds is influenced by the presence of the fluorine atom and the nitro group, which can direct further substitution reactions.

Physical and Chemical Properties Analysis

Compounds like 3-fluoro-4-nitrobenzonitrile exhibit unique physical and chemical properties due to their fluorinated and nitro substituents. These groups contribute to the high thermal stability and solubility in common solvents, as seen in related fluorinated poly(ether nitrile)s . Additionally, the electron-withdrawing effects of the substituents can lead to significant changes in dipole moments and electronic properties, as observed in microwave spectral studies of 3-fluorobenzonitrile . Understanding these properties is essential for the practical application of these compounds in various fields.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

One significant application of 3-Fluoro-4-nitrobenzonitrile derivatives is in the development of radiotracers for PET imaging. For instance, a study describes the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, which is a promising tool for clinical research. This study involved adapting the radiosynthesis of [(18)F]FPEB to an automated chemistry module and developing a simplified "one-pot" method for preparing the nitrobenzonitrile radiolabeling precursor, showcasing the compound's utility in biomedical imaging Keunpoong Lim et al., 2014.

Structural and Electronic Properties

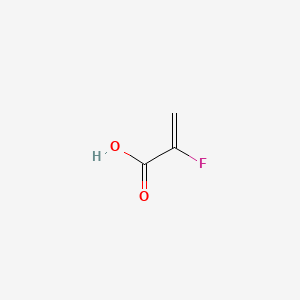

Another study conducted an energetic and structural analysis of monofluorobenzonitriles, including 3-Fluoro-benzonitrile. This research provided insights into the compounds' standard molar enthalpies of formation, vapor-pressure studies, and theoretical estimations of gas-phase enthalpies of formation, basicities, and other electronic properties. The findings contribute to a deeper understanding of the structural and electronic characteristics of these compounds M. Ribeiro da Silva et al., 2012.

Vibrational Analysis

Further, vibrational analysis of related nitrobenzonitriles has been conducted through experimental and theoretical harmonic and anharmonic vibrational frequencies. Such studies, exemplified by research on 4-chloro-3-nitrobenzonitrile, offer valuable insights into the molecular structure, aiding in the understanding of similar compounds like 3-Fluoro-4-nitrobenzonitrile Y. Sert et al., 2013.

Electron-withdrawing Effects

Investigations into the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including 3-Fluoro-4-nitrobenzonitrile, reveal how substituents affect molecular geometry and electronic distribution. Such studies leverage broadband rotational spectroscopy to compare structural parameters derived from experimental data with quantum-chemical calculations, enriching our understanding of molecular dynamics and structure J. B. Graneek et al., 2018.

Chemical Fixation of Carbon Dioxide

3-Fluoro-4-nitrobenzonitrile is also relevant in the context of chemical fixation of carbon dioxide, where derivatives of aminobenzonitriles, facilitated by catalysts, are transformed into value-added compounds. This application not only highlights the compound's role in synthetic chemistry but also its potential contribution to addressing environmental challenges Toshihiro Kimura et al., 2012.

Safety And Hazards

properties

IUPAC Name |

3-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCOGPRBUSXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382638 | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitrobenzonitrile | |

CAS RN |

218632-01-0 | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)